

1-(4-Chlorobenzhydryl)piperazine CAS number 303-26-4 characterization

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Compound of Interest

Compound Name: 1-(4-Chlorobenzhydryl)piperazine

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An In-depth Technical Guide to **1-(4-Chlorobenzhydryl)piperazine** (CAS 303-26-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Chlorobenzhydryl)piperazine, with CAS number 303-26-4, is a pivotal chemical intermediate in the synthesis of a wide array of pharmaceutical compounds.^[1] Also known as Norchlorcyclizine, this molecule serves as a foundational scaffold for various therapeutic agents, including antihistamines, anticancer agents, and antipsychotics.^{[1][2][3]} Its significance is highlighted by its role as a key precursor in the synthesis of Cetirizine and as a metabolite of drugs like Meclizine and Hydroxyzine.^{[3][4]} This document provides a comprehensive technical overview of its physicochemical properties, spectroscopic characterization, detailed synthesis protocols, and pharmacological relevance, intended to support research and development activities.

Physicochemical Properties

1-(4-Chlorobenzhydryl)piperazine is typically a white to off-white or light beige crystalline solid or powder.^{[4][5][6]} It is stable under normal conditions but should be stored in a cool, dry place away from light, moisture, and strong oxidizing agents.^{[5][6]} A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Data for **1-(4-Chlorobenzhydryl)piperazine**

Property	Value	Source(s)
Molecular Formula	C ₁₇ H ₁₉ ClN ₂	[1][4][7]
Molecular Weight	286.80 g/mol	[1][6]
Appearance	White to off-white crystalline solid/powder	[4][5][6]
Melting Point	65-70 °C (lit.)[4][8] 75 °C[1] 130-135 °C[5] 154-157 °C[6]	[1][4][5][6][8]
Boiling Point	178-180 °C / 0.5 mmHg (lit.)[4] [8] 180 °C / 0.8 mmHg[1]	[1][4][8]
Density	~1.1 g/cm ³ [5] 1.0912 (rough estimate)[4][8]	[4][5][8]
pKa	8.99 ± 0.10 (Predicted)	[4][8]
LogP	3.4 at 25°C	[4]
Water Solubility	Sparingly soluble[5][6] 144.6 mg/L at 25°C[4][8]	[4][5][6][8]
Organic Solvent Solubility	Soluble in ethanol, methanol, dichloromethane[5][6], DMSO, and DMF[9]. Ethanol: ~25 mg/mL[9] DMSO: ~30 mg/mL[9] DMF: ~30 mg/mL[9]	[5][6][9]
Vapor Pressure	6.66E-07 mmHg at 25°C	[8]

Note: Discrepancies in melting point values may be attributed to different purity levels or measurement conditions.

Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of **1-(4-Chlorobenzhydryl)piperazine**. While complete spectral data for the parent compound is not always published in detail, information is available from various sources and through the analysis of its derivatives.

Table 2: Spectroscopic Data for **1-(4-Chlorobenzhydryl)piperazine** and its Derivatives

Technique	Data	Source(s)
^1H NMR	Spectral data for derivatives are available, confirming the presence of piperazine and benzhydryl moieties. ^[2] For a related derivative, signals appear for $-\text{CH}_2-$ groups (br s, 1.96-4.31 ppm), the $-\text{CH}$ group (s, ~4.9-5.2 ppm), and aromatic protons (m, ~6.7-7.9 ppm). ^[2]	^[2]
^{13}C NMR	Full spectral data for the parent compound is not readily available in the provided sources, but analysis of related structures can be performed. ^[10]	^[10]
Mass Spectrometry (MS)	Exact Mass: 286.123676 g/mol. ^[11] Precursor Ion $[\text{M}+\text{H}]^+$: 287.13. ^[11] Analysis is typically performed via ESI or HESI. ^[11]	^[11]
Infrared (IR) Spectroscopy	For derivatives, characteristic peaks include C-H stretching (aromatic and aliphatic, ~2850-3070 cm^{-1}), C=O stretching (amide in derivatives, ~1635-1645 cm^{-1}), and C-Cl stretching. ^[2]	^[2]
UV-Visible Spectroscopy	λ_{max} : 231 nm	^{[3][9]}

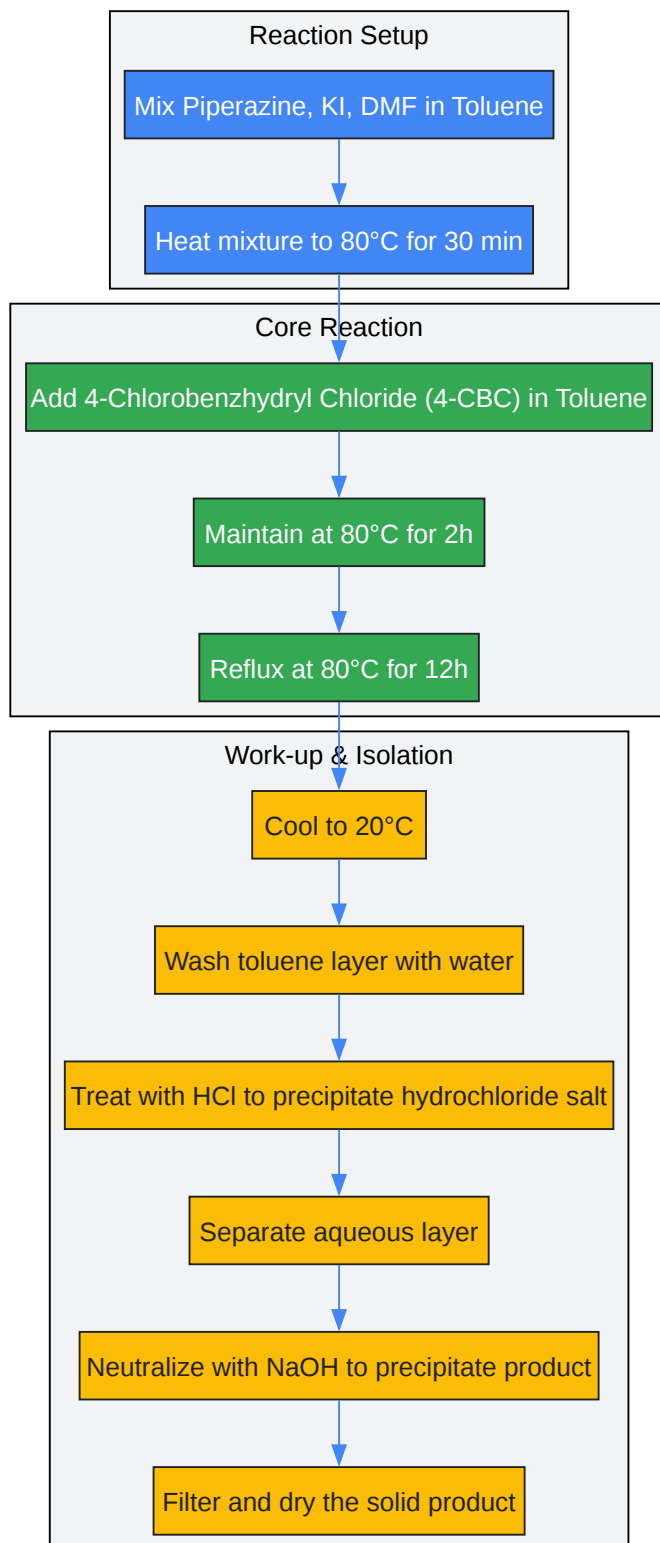
Experimental Protocols

The synthesis of **1-(4-Chlorobenzhydryl)piperazine** is well-documented and can be achieved through several routes. Below are detailed protocols based on published methods.

Protocol 1: Synthesis from 4-Chlorobenzhydryl Chloride

This method involves the direct reaction of a 4-chlorobenzhydryl precursor with piperazine.

Experimental Workflow: Synthesis Protocol 1

[Click to download full resolution via product page](#)Caption: Workflow for the synthesis of **1-(4-Chlorobenzhydryl)piperazine**.

Methodology:

- Combine 10 g (0.12 mol) of piperazine, 0.1 g of Potassium Iodide (KI), and 0.5 mL of Dimethylformamide (DMF) in 15 mL of toluene.[12]
- Heat the mixture to 80°C and maintain for 30 minutes.[12]
- To this mixture, add a solution of 4-chlorobenzhydryl chloride (4-CBC) in toluene.[12]
- Maintain the reaction temperature at 80°C for 2 hours, followed by refluxing for 12 hours.[12]
- After the reaction is complete, cool the mixture to 20°C.[12]
- Wash the toluene layer twice with 20 mL of water.[12]
- Treat the organic layer with a solution of 15 mL concentrated HCl in 5 mL of water at 5-10°C to precipitate the hydrochloride salt.[12]
- Filter the mixture and separate the aqueous layer from the filtrate.[12]
- Neutralize the aqueous layer with 22 mL of 30% NaOH solution at 10°C. Maintain at 20°C for 2 hours to precipitate the free base.[4][8]
- Filter the resulting solid, wash, and dry at 50°C for 3 hours to yield the final product. A yield of 92% has been reported.[4][8]

Protocol 2: Synthesis via Benzophenone Reduction

This multi-step synthesis starts from more basic precursors.[2]

Methodology:

- Step 1: Synthesis of Benzhydrol: Dissolve 4-Chlorobenzophenone (50 mmol) in a mixture of methanol (100 mL) and THF (150 mL) and cool to 0°C. Add Sodium Borohydride (NaBH_4 , 50 mmol) portion-wise. Stir at room temperature for 2 hours. Dilute with water and extract the product with diethyl ether.[2]

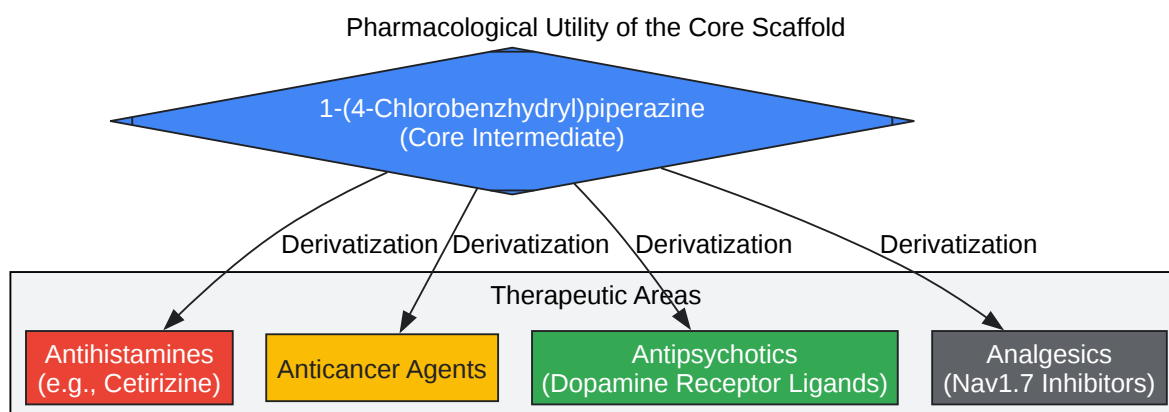
- Step 2: Synthesis of 4-Chlorobenzhydryl Chloride: Treat the benzhydryl product from Step 1 with thionyl chloride in methylene dichloride at room temperature overnight.[2]
- Step 3: Synthesis of **1-(4-Chlorobenzhydryl)piperazine**: React the 4-chlorobenzhydryl chloride from Step 2 directly with piperazine and anhydrous potassium carbonate in dimethylformamide as a solvent at 80°C to yield the target intermediate.[2]

Pharmacological Significance and Applications

1-(4-Chlorobenzhydryl)piperazine is not typically an active pharmaceutical ingredient (API) itself but is a critical building block in drug discovery and development.[1] Its rigid benzhydryl group and the versatile piperazine ring allow for diverse chemical modifications to produce potent and selective ligands for various biological targets.[2]

The primary applications include:

- Antihistamines: It is the key intermediate for the synthesis of Cetirizine, a widely used second-generation antihistamine.[4]
- Anticancer Agents: The piperazine scaffold is present in numerous compounds with antiproliferative activity. Derivatives have been shown to inhibit microtubule synthesis, angiogenesis, and induce apoptosis in cancer cells.[2]
- Neuroscience Research: The compound and its derivatives are used to develop agents targeting neurotransmitter systems, such as dopamine D4 receptor antagonists, for potential use as antipsychotic medications.[1][2]
- Ion Channel Modulators: It has been used as a precursor for the synthesis of potent and selective voltage-gated sodium channel 1.7 (Nav1.7) inhibitors, which are targets for pain therapeutics.[3][7]
- Analytical Standard: It serves as a reference standard for impurity profiling in pharmaceutical preparations of drugs like Hydroxyzine and Cetirizine.[3]



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Caption: Logical diagram of the compound's role as a synthetic precursor.

Conclusion

1-(4-Chlorobenzhydryl)piperazine (CAS 303-26-4) is a compound of significant interest to the pharmaceutical and chemical research communities. Its well-defined physicochemical properties and established synthesis routes make it a reliable and essential building block. The versatility of its structure facilitates the development of a diverse range of therapeutic agents, underscoring its continued importance in medicinal chemistry and drug development. This guide provides core technical information to aid scientists in leveraging this valuable intermediate for future innovation.

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